
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including glucose metabolism, cell cycle regulation, and gene expression.
作用機序
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide inhibits this compoundβ activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of this compoundβ, leading to the modulation of various cellular processes. The inhibition of this compoundβ by this compound has been shown to have therapeutic effects in various diseases, as discussed above.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific disease being studied. In Alzheimer's disease, the compound has been shown to reduce the hyperphosphorylation of tau protein, leading to the prevention of neurofibrillary tangle formation. In bipolar disorder, the compound has been shown to regulate mood and behavior. In cancer, the compound has been shown to inhibit tumor growth and metastasis.
実験室実験の利点と制限
The advantages of using N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in lab experiments include its high purity and high yield, making it suitable for various scientific research applications. The limitations of using the compound include its specificity for this compoundβ, which may limit its use in diseases that involve other cellular processes. Additionally, the compound may have off-target effects on other enzymes, leading to potential side effects.
将来の方向性
For the use of N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide include its potential use in the treatment of other diseases that involve this compoundβ, such as diabetes and inflammation. Additionally, the compound may be used in combination with other drugs to enhance its therapeutic effects. Further studies are needed to elucidate the specific mechanisms of action of the compound and to optimize its use in various diseases.
合成法
The synthesis of N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the reaction of 2,6-dimethylaniline and 2,3-epoxypropionic acid in the presence of a base catalyst, followed by the addition of acetic anhydride to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for scientific research applications.
科学的研究の応用
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit this compoundβ activity, which is involved in the pathogenesis of these diseases. In Alzheimer's disease, this compoundβ is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles. In bipolar disorder, this compoundβ is involved in the regulation of mood and behavior. In cancer, this compoundβ is implicated in tumor growth and metastasis.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-5-3-6-13(2)17(12)19-18(20)14-7-8-15-16(11-14)22-10-4-9-21-15/h3,5-8,11H,4,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCSLQDTXCGQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

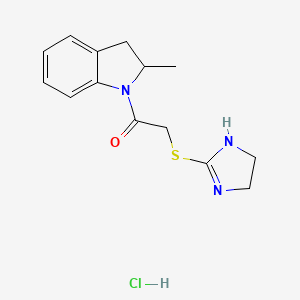
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463209.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)
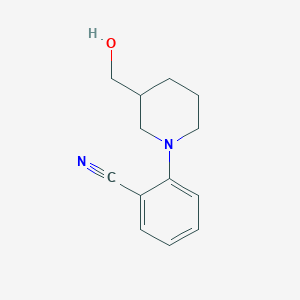
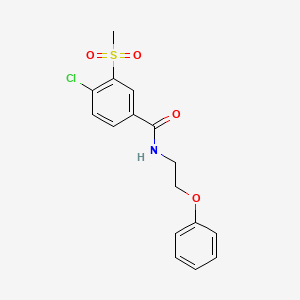
![N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-2-methyl-1-methylsulfonyl-N-propyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7463241.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)
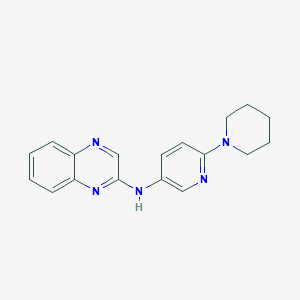
![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)
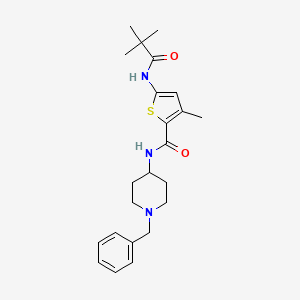
![N-(4-chloro-3-methylphenyl)-4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzamide](/img/structure/B7463296.png)
